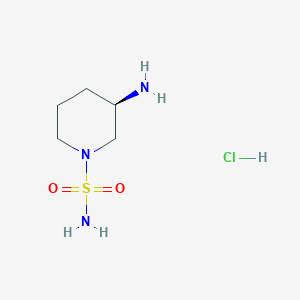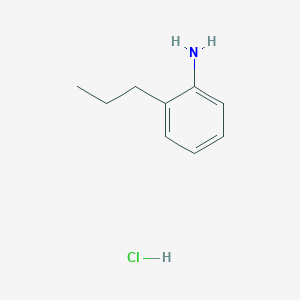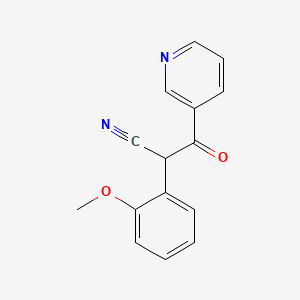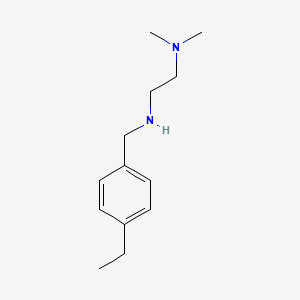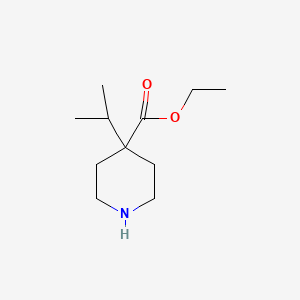
Ethyl 4-Isopropyl-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-Isopropyl-4-piperidinecarboxylate is a chemical compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-Isopropyl-4-piperidinecarboxylate can be synthesized through several methods. One common approach involves the cyclization of a compound with active methylene and N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of pyridine derivatives. This method, however, requires stringent conditions, including high pressure and temperature .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-Isopropyl-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted esters, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 4-Isopropyl-4-piperidinecarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 4-Isopropyl-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
Ethyl 4-Isopropyl-4-piperidinecarboxylate can be compared with other similar compounds, such as:
Ethyl piperidine-4-carboxylate: This compound has a similar structure but lacks the isopropyl group, making it less sterically hindered.
Ethyl isonipecotate: Another related compound, differing in the position of the ester group.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C11H21NO2 |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
ethyl 4-propan-2-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-4-14-10(13)11(9(2)3)5-7-12-8-6-11/h9,12H,4-8H2,1-3H3 |
Clé InChI |
CXPSIBDQWUBROI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCNCC1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



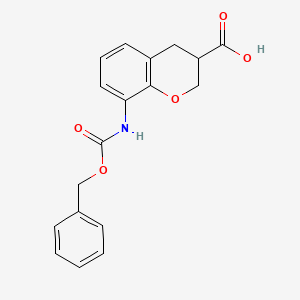
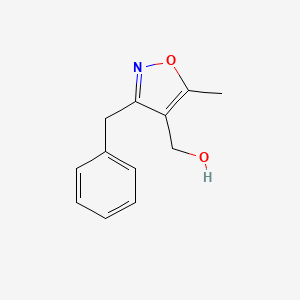
![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
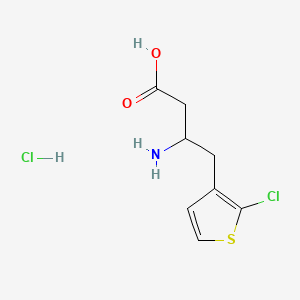
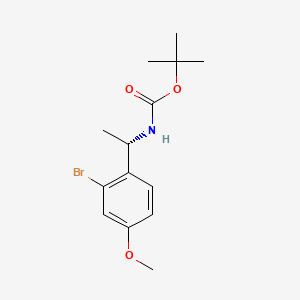
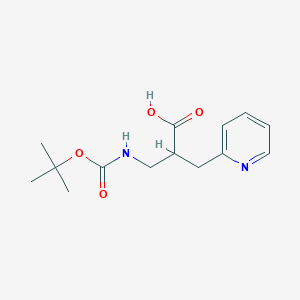
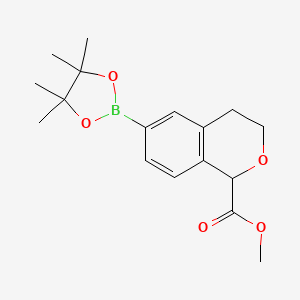
![(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B13503714.png)
![(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid](/img/structure/B13503716.png)
